

AF 555 NHS Ester: Application Notes and Protocols for Super-Resolution Microscopy

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Compound of Interest		
Compound Name:	AF 555 NHS ester	
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Introduction

AF 555 NHS ester is a bright, photostable, and hydrophilic amine-reactive fluorescent dye, making it an excellent candidate for labeling proteins and other biomolecules for advanced microscopy techniques.[1][2][3] Its spectral properties, situated in the yellow-orange region of the spectrum, and its favorable photophysical characteristics have led to its successful application in super-resolution microscopy, particularly in (direct) Stochastic Optical Reconstruction Microscopy (dSTORM) and Stimulated Emission Depletion (STED) microscopy. [4][5] These techniques bypass the diffraction limit of light, enabling the visualization of cellular structures with unprecedented detail.

This document provides detailed application notes and protocols for the use of **AF 555 NHS ester** in dSTORM and STED microscopy.

Photophysical and Chemical Properties

A comprehensive understanding of the photophysical and chemical properties of **AF 555 NHS ester** is crucial for its effective implementation in super-resolution microscopy.



Property	Value	Reference
Excitation Maximum (λex)	~555 nm	[4]
Emission Maximum (λem)	~565 - 580 nm	[4]
Molar Extinction Coefficient	~150,000 cm ⁻¹ M ⁻¹	[6]
Reactive Group	N-hydroxysuccinimidyl (NHS) ester	[1][2]
Reactivity	Primary amines (-NH2)	[1][2]
Recommended for	dSTORM, STED	[5][7]

General Protein Labeling with AF 555 NHS Ester

The foundational step for all subsequent microscopy applications is the covalent labeling of the target protein with **AF 555 NHS ester**. The following protocol is a general guideline for labeling antibodies, which can be adapted for other proteins.

Protocol: Antibody Labeling with AF 555 NHS Ester

Materials:

- AF 555 NHS ester
- Antibody or protein of interest (free of amine-containing buffers like Tris and BSA)
- 1 M Sodium bicarbonate (NaHCO₃), pH 8.3
- Anhydrous Dimethylsulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- Gel filtration column (e.g., Sephadex G-25)
- Reaction tubes

Procedure:



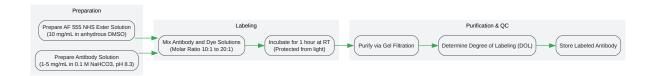
- Prepare the Antibody Solution:
 - Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.
- Prepare the Dye Stock Solution:
 - Immediately before use, dissolve the AF 555 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
- Labeling Reaction:
 - Add the dye stock solution to the antibody solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 is recommended.
 - Incubate the reaction for 1 hour at room temperature, protected from light, with gentle stirring.

Purification:

- Separate the labeled antibody from the unreacted dye using a gel filtration column equilibrated with PBS.
- Collect the fractions containing the labeled antibody.
- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for protein) and 555 nm (for AF 555).
 - o Calculate the DOL using the following formula: DOL = $(A_{555} \times \epsilon_protein) / ((A_{280} (A_{555} \times CF_{280})) \times \epsilon_dye)$ Where A is the absorbance, ϵ is the molar extinction coefficient, and CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm.
- Storage:



 Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.



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Protein Labeling Workflow

Application in dSTORM

Direct STORM (dSTORM) is a single-molecule localization microscopy (SMLM) technique that relies on the photoswitching of single fluorophores between a fluorescent "on" state and a dark "off" state. AF 555 is a suitable dye for dSTORM, particularly in multicolor imaging schemes.[7] [8]

Protocol: dSTORM Imaging of Cellular Structures

- 1. Sample Preparation:
- Cell Culture and Fixation:
 - Culture cells on high-precision glass coverslips (#1.5H).
 - Fix cells with 3-4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.
 - Quench autofluorescence by incubating with 0.1% sodium borohydride (NaBH₄) in PBS for
 7-10 minutes.[9]
- Permeabilization and Blocking:



- Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
- Block non-specific binding sites with a blocking buffer (e.g., 3-5% BSA in PBS) for 1 hour.
- Immunostaining:
 - Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
 - Wash three times with PBS.
 - Incubate with the AF 555-conjugated secondary antibody (at a concentration optimized for high labeling density) for 1 hour at room temperature, protected from light.
 - Wash thoroughly with PBS.
- Post-fixation (Optional but Recommended):
 - Post-fix the sample with 2-4% PFA for 10 minutes to immobilize the antibody-dye conjugates.

2. Imaging:

- dSTORM Imaging Buffer: A critical component for inducing photoswitching. A common recipe includes an oxygen scavenger system and a thiol.[10]
 - Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) glucose.
 - \circ GLOX Solution: 14 mg Glucose Oxidase + 50 μ L Catalase solution in 200 μ L of Buffer A (10 mM Tris pH 8.0 + 50 mM NaCl).
 - 1 M MEA Solution: 77 mg Cysteamine (MEA) in 1 mL of 0.25 N HCl.
 - \circ Final Imaging Buffer: Just before imaging, mix 620 μL of Buffer B with 70 μL of 1 M MEA and 7 μL of GLOX solution.[10]
- Microscope Setup:

Methodological & Application



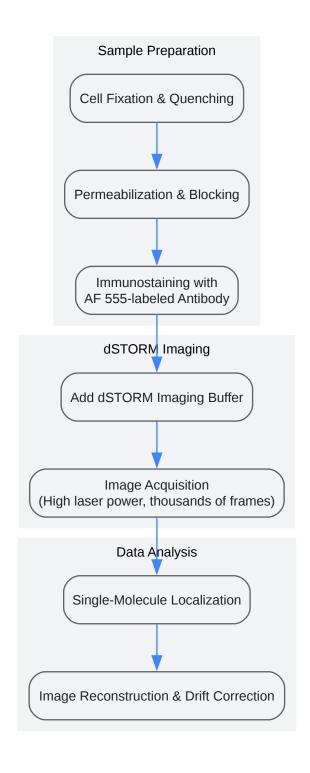


- Use a microscope equipped for TIRF (Total Internal Reflection Fluorescence) or highly inclined illumination to minimize background fluorescence.
- Laser line for excitation: ~561 nm.[11]
- Laser line for reactivation (optional, for some buffers): ~405 nm.[4]
- Image Acquisition:
 - Illuminate the sample with high laser power (~1-10 kW/cm²) to drive most of the AF 555 molecules into the dark state.[11]
 - Acquire a stream of thousands of images (typically 10,000 to 40,000 frames) at a high frame rate (e.g., 50-100 Hz).[11]
 - A low-power 405 nm laser can be used to facilitate the return of fluorophores from the dark state to the emissive state.[11]

3. Data Analysis:

- Single-Molecule Localization: Use software (e.g., ThunderSTORM, rapidSTORM) to identify
 and fit the point spread function (PSF) of individual blinking events in each frame to
 determine the precise coordinates of each molecule.[12]
- Image Reconstruction: Combine the coordinates from all frames to generate a superresolved image of the labeled structure.
- Drift Correction: Apply post-acquisition drift correction algorithms using fiducial markers (e.g., fluorescent beads) to compensate for sample drift during the long acquisition times.





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dSTORM Experimental Workflow

Application in STED Microscopy



STED microscopy achieves super-resolution by depleting the fluorescence at the periphery of the excitation spot with a donut-shaped laser beam, effectively narrowing the point spread function. AF 555 is a suitable fluorophore for STED microscopy.[5][13]

Protocol: STED Imaging of Cellular Structures

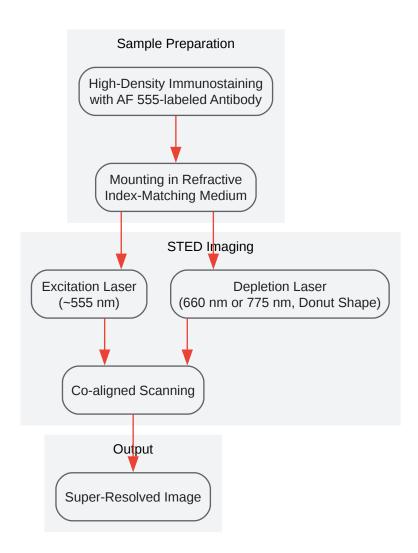
- 1. Sample Preparation:
- The sample preparation is similar to that for standard immunofluorescence and dSTORM, with a strong emphasis on achieving high labeling density to adequately resolve fine structures.[5] It is recommended to use 2 to 5-fold higher secondary antibody concentrations than for conventional confocal microscopy.[5]
- Use high-precision #1.5H coverslips for mounting.[5]
- Mount the sample in a refractive index-matching embedding medium. Several commercial and non-commercial options are available (e.g., Mowiol/DABCO, ProLong Gold/Diamond).
 [14]
- 2. Imaging:
- Microscope Setup:
 - Use a STED microscope equipped with the appropriate lasers.
 - Excitation laser: ~555 nm.
 - Depletion (STED) laser: A donut-shaped beam at a wavelength in the red-shifted tail of the
 AF 555 emission spectrum. Suitable wavelengths are 660 nm or 775 nm.[15][16]
- Image Acquisition:
 - Acquire a standard confocal image to locate the region of interest.
 - Switch to STED mode. The STED laser power needs to be carefully optimized; higher power generally leads to better resolution but also increases photobleaching.[13]



 Acquire the STED image by scanning the co-aligned excitation and STED laser beams across the sample.

3. Data Analysis:

- The raw data from a STED microscope is a super-resolved image.
- Deconvolution algorithms can be applied to further enhance image quality and resolution.



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STED Microscopy Principle



Note on PALM (Photoactivated Localization Microscopy)

Photoactivated Localization Microscopy (PALM) is a super-resolution technique that relies on the stochastic activation of a sparse subset of photoactivatable or photoconvertible fluorescent proteins.[17][18] These proteins are genetically encoded and can be switched from a dark or a specific colored state to a fluorescent state upon irradiation with light of a specific wavelength. **AF 555 NHS ester** is a conventional fluorophore and does not possess the intrinsic photoactivation properties required for standard PALM experiments.[17] Therefore, **AF 555 NHS ester** is not a suitable probe for PALM microscopy. Researchers interested in PALM should utilize genetically encoded photoactivatable fluorescent proteins.[17][18]

Conclusion

AF 555 NHS ester is a versatile and robust fluorescent probe for super-resolution microscopy. Its bright fluorescence and photostability make it an excellent choice for dSTORM and STED imaging, enabling the visualization of cellular structures at the nanoscale. By following the detailed protocols and considering the specific requirements of each technique, researchers can effectively leverage the capabilities of **AF 555 NHS ester** to advance their scientific investigations.

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